N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
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Overview
Description
N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a complex organic compound with a unique structure that combines several functional groups, including a quinoxaline ring, an azetidine ring, and a cyclopropane sulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced by reacting the quinoxaline derivative with an appropriate azetidine precursor, often through nucleophilic substitution reactions.
Cyclopropane Sulfonamide Introduction: The final step involves the introduction of the cyclopropane sulfonamide group. This can be achieved by reacting the intermediate compound with cyclopropanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Biology: The compound can serve as a tool for investigating cellular pathways and mechanisms due to its potential bioactivity.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide would depend on its specific biological target. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The quinoxaline ring might be involved in π-π stacking interactions, while the azetidine and cyclopropane moieties could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures, such as quinoxaline-2-carboxylate, which are known for their biological activities.
Azetidine Derivatives: Compounds containing azetidine rings, such as azetidine-2-carboxylic acid, which have applications in medicinal chemistry.
Cyclopropane Sulfonamides: Compounds with cyclopropane sulfonamide groups, which are studied for their potential as enzyme inhibitors.
Uniqueness
N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is unique due to the combination of these three distinct functional groups in a single molecule. This structural complexity may confer unique biological properties and make it a valuable compound for various research applications.
Properties
IUPAC Name |
N-methyl-N-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)9-12-10-20(11-12)16-8-17-14-4-2-3-5-15(14)18-16/h2-5,8,12-13H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIUHULAUBLXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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